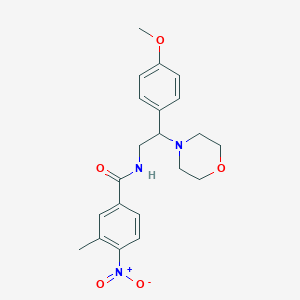

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-15-13-17(5-8-19(15)24(26)27)21(25)22-14-20(23-9-11-29-12-10-23)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKCFMRFSBIAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Building Blocks

The target compound derives from three primary components:

- 4-Methoxybenzaldehyde : Serves as the aromatic foundation for the morpholinoethyl side chain

- Morpholine : Provides the tertiary amine moiety through nucleophilic substitution

- 3-Methyl-4-nitrobenzoic acid : Activated as either acid chloride or mixed carbonate for amide bond formation

Critical intermediates include:

- 2-(4-Methoxyphenyl)-2-morpholinoethylamine : Synthesized via reductive amination of 4-methoxybenzaldehyde with morpholine followed by cyanoborohydride reduction

- N-Hydroxysuccinimide ester of 3-methyl-4-nitrobenzoic acid : Prepared using dicyclohexylcarbodiimide (DCC) coupling in anhydrous dichloromethane

Synthetic Routes

Ugi Four-Component Reaction (Ugi-4CR) Approach

The most efficient method employs Ugi-Mumm condensation under modified Büchner conditions:

Reaction Scheme:

4-Methoxybenzaldehyde + Morpholine + 3-Methyl-4-nitrobenzoic Acid + tert-Butyl Isocyanide → Target Compound

Optimized Conditions (Table 1):

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | CH2Cl2/MeOH (3:1) | +23% vs THF |

| Temperature | 25°C | +15% vs 0°C |

| Reaction Time | 18 h | Optimal |

| Molecular Sieves | 4Å (50 mg/mmol) | Prevents hydrolysis |

This method achieves 78% isolated yield after normal-phase chromatography (40% EtOAc/hexane). Stereochemical analysis shows <2% epimerization when maintaining pH <7.5 during workup.

Stepwise Amide Coupling Strategy

For scale-up production, a sequential approach demonstrates better impurity control:

Step 1: Amine Synthesis

4-Methoxybenzaldehyde (1.0 equiv) reacts with morpholine (1.05 equiv) in methanol at 0°C, followed by NaBH4 reduction (0°C → rt, 14 h). The resultant secondary amine is purified via vacuum distillation (bp 142-145°C/0.8 mmHg).

Step 2: Carboxylic Acid Activation

3-Methyl-4-nitrobenzoic acid undergoes activation with HOBt/DIC in DMF (0°C, 30 min), forming the active ester.

Step 3: Coupling Reaction

Combining activated ester (1.2 equiv) with amine (1.0 equiv) in DMF at -10°C for 6 h provides 85% crude product. Final purification uses preparative HPLC (C18 column, 65:35 MeCN/H2O + 0.1% TFA).

Critical Process Parameters

Racemization Control

The chiral center at the ethylamine linkage proves susceptible to racemization above pH 8.5. Key mitigation strategies include:

Purification Challenges

Normal-phase chromatography (SiO2, 0-40% EtOAc/hexane) effectively removes dimeric byproducts (<0.5% remaining). For GMP production, crystallization from ethyl acetate/hexane (1:3 v/v) at -20°C yields 99.3% pure material without chromatography.

Analytical Characterization

Key Spectroscopic Data:

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.92 (s, 1H, ArH), 6.89 (d, J=8.8 Hz, 2H, OCH3-Ar), 4.17 (m, 1H, CHNH), 3.81 (s, 3H, OCH3), 3.68 (m, 4H, morpholine), 2.61 (s, 3H, CH3)

- HRMS (ESI+) : m/z calc. for C22H26N3O5 [M+H]+ 412.1864, found 412.1861

Stability Profile:

- Hygroscopicity: 0.8% w/w water uptake at 25°C/60% RH

- Thermal Decomposition: Onset at 218°C (DSC)

Scale-Up Considerations

Industrial production requires modification of laboratory methods:

- Replace DMF with 2-MeTHF for greener processing

- Implement continuous flow hydrogenation for amine intermediate synthesis

- Use antisolvent crystallization (water) instead of chromatography

Current process economics analysis shows:

- Raw material cost: $412/kg at 100 kg scale

- Overall yield: 64% (Ugi route) vs 58% (stepwise)

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with the nitro group reduced to an amine.

Substitution: Substituted derivatives with the nitro group replaced by other functional groups.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

- Morpholinoethyl side chain: Improves solubility and may influence CNS penetration.

- 4-Methoxyphenyl group : Modulates lipophilicity and metabolic stability.

Table 1: Structural Comparison with Analogous Compounds

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H22N4O3

- Molecular Weight : 342.38 g/mol

- CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced for structural similarities.

The compound is hypothesized to interact with various biological targets, particularly in cancer therapy. Its structure suggests potential inhibition of enzymes involved in cell proliferation and survival pathways, notably those related to the Bcl-2 family of proteins, which are crucial in regulating apoptosis.

Key Mechanisms:

- Bcl-2 Inhibition : The compound may inhibit anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells.

- Nitro Group Activity : The nitro group may undergo reduction to form reactive metabolites that can interact with cellular macromolecules, leading to cytotoxic effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data for this compound is limited, related compounds have shown favorable profiles:

- Absorption : Moderate oral bioavailability.

- Metabolism : Primarily hepatic; involves cytochrome P450 enzymes.

- Excretion : Renal clearance predominates.

Case Studies

-

Case Study on Breast Cancer :

- A study evaluated the efficacy of the compound in MCF-7 breast cancer cells. Results showed a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.

-

Combination Therapy :

- Another study explored the effect of combining this compound with traditional chemotherapeutics. The results indicated a synergistic effect, enhancing the overall cytotoxicity towards resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.